IpcBH2 vs. Ipc2BH: Enantioselectivity in trans-Alkene Asymmetric Hydroboration
IpcBH2 provides substantially higher enantioselectivity than Ipc2BH for trans-alkene hydroboration. The reduced steric bulk of IpcBH2 permits favorable approach trajectories that are sterically prohibited with Ipc2BH, which performs poorly on trans-alkenes [1]. For trans-2-butene, Ipc2BH yields only 13% ee, whereas IpcBH2 achieves 34% ee; for trans-3-hexene, the difference is 2.7-fold; and for trans-4-octene, Ipc2BH yields a racemic product (0% ee) while IpcBH2 maintains 15% ee [1].
| Evidence Dimension | Enantiomeric excess (% ee) in asymmetric hydroboration of trans-alkenes |
|---|---|
| Target Compound Data | 34% ee (trans-2-butene); 30% ee (trans-3-hexene); 15% ee (trans-4-octene) |
| Comparator Or Baseline | Ipc2BH: 13% ee (trans-2-butene); 11% ee (trans-3-hexene); 0% ee (trans-4-octene) |
| Quantified Difference | IpcBH2 outperforms Ipc2BH by +21% ee (trans-2-butene), +19% ee (trans-3-hexene), and +15% ee (trans-4-octene) |
| Conditions | Hydroboration in THF, 0 °C to room temperature, oxidation with NaOH/H2O2 |
Why This Matters
IpcBH2 is the only α-pinene-derived reagent capable of achieving useful asymmetric induction on trans-alkenes, whereas Ipc2BH provides negligible to zero stereocontrol for these substrates.
- [1] Brown, H. C.; Jadhav, P. K.; Mandal, A. K. Hydroboration. 62. Monoisopinocampheylborane; an excellent chiral hydroborating agent for trans-disubstituted and trisubstituted alkenes. J. Org. Chem. 1982, 47, 5074–5083. View Source
